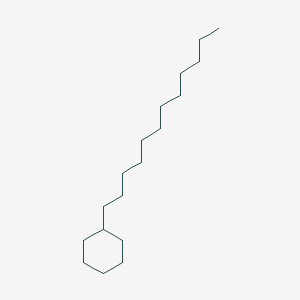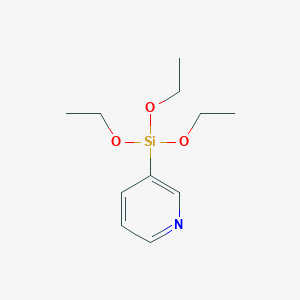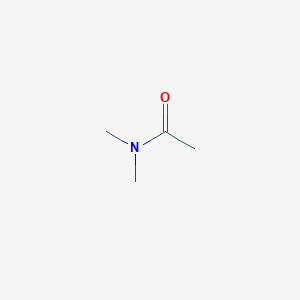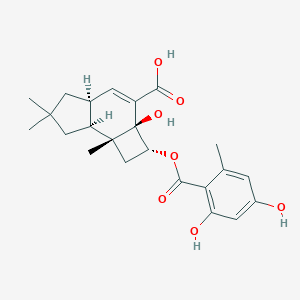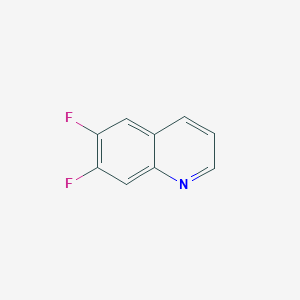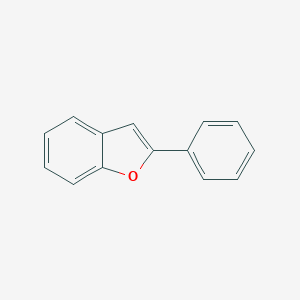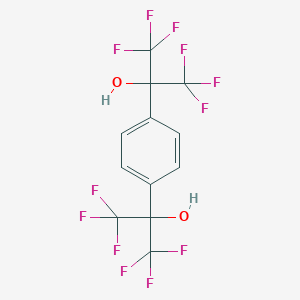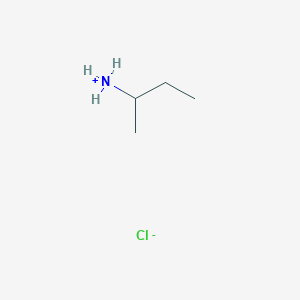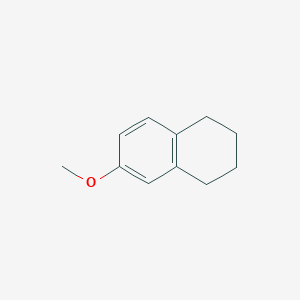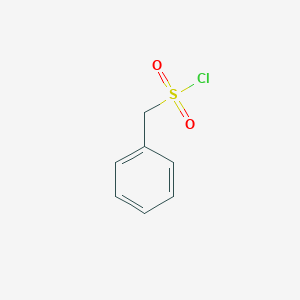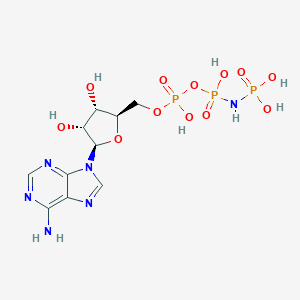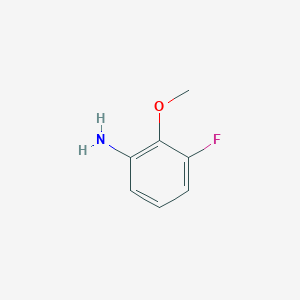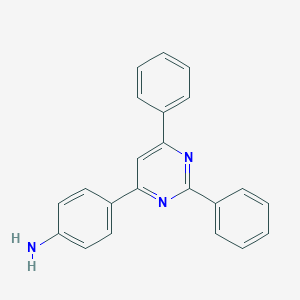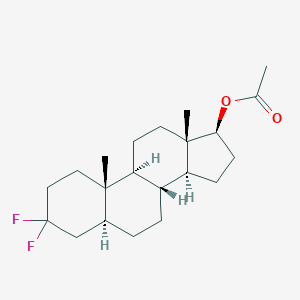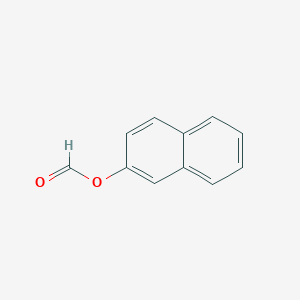
2-Naphthyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthyl formate is a chemical compound that belongs to the family of naphthalene derivatives. It is widely used in various scientific research applications due to its unique properties and potential benefits.
Applications De Recherche Scientifique
2-Naphthyl formate has been widely used in scientific research for various purposes. It is commonly used as a fluorescent probe to detect the presence of amino acids and peptides. It can also be used as a reagent in the synthesis of various organic compounds. Additionally, it has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-Naphthyl formate is not fully understood. However, it is believed that it works by binding to specific receptors in cells and altering their function. This can lead to changes in cellular processes, such as gene expression and protein synthesis.
Effets Biochimiques Et Physiologiques
2-Naphthyl formate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Naphthyl formate in lab experiments is its high sensitivity and specificity. It can detect even small amounts of amino acids and peptides, making it a valuable tool in analytical chemistry. However, one of the limitations of using 2-Naphthyl formate is its potential toxicity. It can be harmful if ingested or inhaled, and precautions should be taken when handling it in the lab.
Orientations Futures
There are many future directions for the use of 2-Naphthyl formate in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. It may also be used in the development of new diagnostic tools for detecting diseases at an early stage. Additionally, further research is needed to fully understand the mechanism of action of 2-Naphthyl formate and its potential effects on human health.
Conclusion:
In conclusion, 2-Naphthyl formate is a valuable chemical compound that has many potential applications in scientific research. Its unique properties make it a valuable tool in analytical chemistry, and it has shown promise in the treatment of certain diseases. However, further research is needed to fully understand its mechanism of action and potential effects on human health.
Méthodes De Synthèse
2-Naphthyl formate can be synthesized by reacting 2-naphthol with formic acid in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the product is obtained by distillation and purification.
Propriétés
Numéro CAS |
1988-18-7 |
|---|---|
Nom du produit |
2-Naphthyl formate |
Formule moléculaire |
C11H8O2 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
naphthalen-2-yl formate |
InChI |
InChI=1S/C11H8O2/c12-8-13-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
Clé InChI |
ZSFLPNDWUWXOGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC=O |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OC=O |
Autres numéros CAS |
1988-18-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



